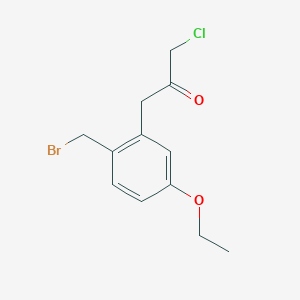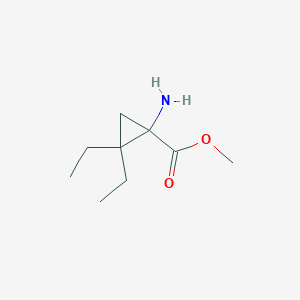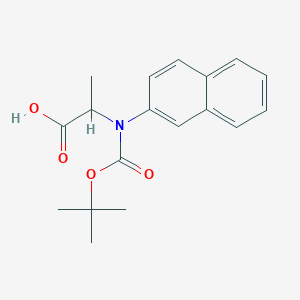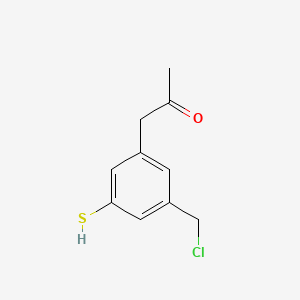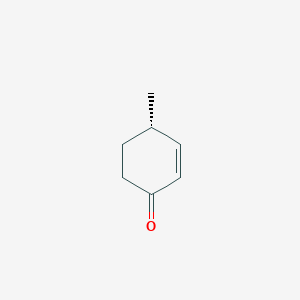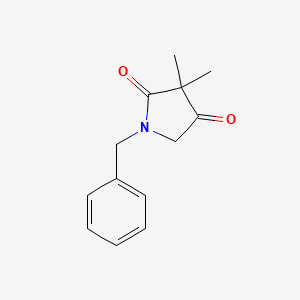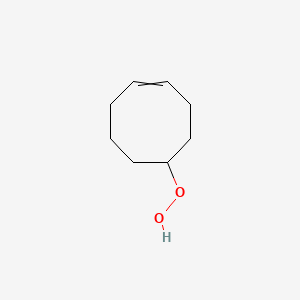
Cyclooct-4-ene-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-4-ene-1-peroxol is an organic compound characterized by a cyclooctene ring with a peroxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooct-4-ene-1-peroxol can be synthesized through several methods. One common approach involves the photoisomerization of cyclooctene derivatives. For instance, trans-cyclooctenes can be prepared using a simplified flow setup for photoisomerization . Another method involves the microwave-assisted kinetic resolution of homochiral cyclooctene derivatives using lipases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical processes. These processes are designed to maximize yield and efficiency while minimizing costs. The use of flow photoreactors assembled from readily accessible components has been reported to be effective in producing trans-cyclooctene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooct-4-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, forming epoxides or other oxidized products.
Reduction: Reduction of the peroxide group can yield alcohols or other reduced compounds.
Substitution: The compound can undergo substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield epoxides, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclooct-4-ene-1-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cyclooctene derivatives.
Biology: Employed in bioorthogonal chemistry for labeling and manipulating biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery and imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclooct-4-ene-1-peroxol involves its ability to undergo rapid and selective chemical reactions. The peroxide group is highly reactive, allowing the compound to participate in various oxidation and reduction processes. In bioorthogonal chemistry, the compound’s strained ring structure facilitates rapid reactions with tetrazines, enabling precise labeling and manipulation of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooct-4-enecarboxylic acid: Another cyclooctene derivative with a carboxylic acid functional group.
Cyclooct-5-ene-1,2-diol: A cyclooctene derivative with two hydroxyl groups.
Uniqueness
Cyclooct-4-ene-1-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity compared to other cyclooctene derivatives. This makes it particularly valuable in applications requiring rapid and selective chemical reactions.
Eigenschaften
CAS-Nummer |
102574-82-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
5-hydroperoxycyclooctene |
InChI |
InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2 |
InChI-Schlüssel |
VHVDGMUGOCTNMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


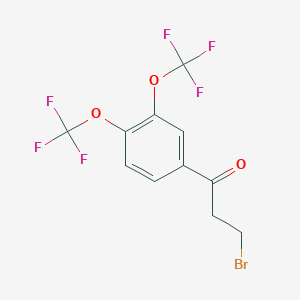
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)



